N-decanoyl-D-erythro-sphingosine N-decanoyl-D-erythro-sphingosine C10 ceramide is an endogenous, bioactive sphingolipid produced by ceramide synthase. C10 ceramide inhibits growth of wild-type and MDR1 gene-transfected MDA435/LCC6 human breast cancer cells with IC50 values of 44.1 and 46 μM, respectively. It also inhibits the growth of J774 murine macrophages in a dose-dependent manner.
C10 Ceramide (d18:1/10:0) is a synthetic ceramide containing sphingosine with decanoic acid. It has a short acyl chain length than sphingosine acyl chain.
N-decanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as decanoyl. It derives from a decanoic acid.
Brand Name: Vulcanchem
CAS No.: 111122-57-7
VCID: VC20832098
InChI: InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Molecular Formula: C28H55NO3
Molecular Weight: 453.7 g/mol

N-decanoyl-D-erythro-sphingosine

CAS No.: 111122-57-7

Cat. No.: VC20832098

Molecular Formula: C28H55NO3

Molecular Weight: 453.7 g/mol

* For research use only. Not for human or veterinary use.

N-decanoyl-D-erythro-sphingosine - 111122-57-7

Specification

Description C10 ceramide is an endogenous, bioactive sphingolipid produced by ceramide synthase. C10 ceramide inhibits growth of wild-type and MDR1 gene-transfected MDA435/LCC6 human breast cancer cells with IC50 values of 44.1 and 46 μM, respectively. It also inhibits the growth of J774 murine macrophages in a dose-dependent manner.
C10 Ceramide (d18:1/10:0) is a synthetic ceramide containing sphingosine with decanoic acid. It has a short acyl chain length than sphingosine acyl chain.
N-decanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as decanoyl. It derives from a decanoic acid.
CAS No. 111122-57-7
Molecular Formula C28H55NO3
Molecular Weight 453.7 g/mol
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide
Standard InChI InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1
Standard InChI Key FDWVAQFAMZLCAX-NBNLIBPQSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Appearance Unit:10 mgPurity:98+%Physical solid

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